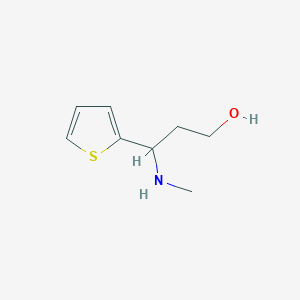
3-(Methylamino)-3-(thiophen-2-yl)propan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Methylamino)-3-(thiophen-2-yl)propan-1-ol is an organic compound that features a thiophene ring, a methylamino group, and a hydroxyl group. Compounds with such structures are often of interest in various fields of chemistry and pharmacology due to their potential biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Methylamino)-3-(thiophen-2-yl)propan-1-ol typically involves the following steps:
Starting Materials: Thiophene, methylamine, and a suitable aldehyde or ketone.
Reaction Conditions: The reaction may involve reductive amination, where the aldehyde or ketone is reacted with methylamine in the presence of a reducing agent such as sodium cyanoborohydride.
Purification: The product is usually purified by recrystallization or chromatography.
Industrial Production Methods
Industrial production methods would likely involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms may be employed.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The hydroxyl group can be oxidized to a ketone or aldehyde using oxidizing agents like PCC (Pyridinium chlorochromate).
Reduction: The compound can undergo reduction reactions, particularly at the thiophene ring, using reducing agents like lithium aluminum hydride.
Substitution: The methylamino group can participate in substitution reactions, such as alkylation or acylation.
Common Reagents and Conditions
Oxidation: PCC, DMSO (Dimethyl sulfoxide) with oxalyl chloride.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides for alkylation, acyl chlorides for acylation.
Major Products
Oxidation: Corresponding ketones or aldehydes.
Reduction: Reduced thiophene derivatives.
Substitution: Alkylated or acylated derivatives.
Aplicaciones Científicas De Investigación
3-(Methylamino)-3-(thiophen-2-yl)propan-1-ol may have applications in:
Chemistry: As an intermediate in the synthesis of more complex molecules.
Biology: Potential use in studying biological pathways involving thiophene derivatives.
Medicine: Possible pharmacological activities, such as acting as a ligand for certain receptors.
Industry: Use in the production of specialty chemicals or materials.
Mecanismo De Acción
The mechanism of action would depend on the specific biological or chemical context. Generally, compounds with a thiophene ring and amino groups can interact with various enzymes, receptors, or other molecular targets, influencing biological pathways.
Comparación Con Compuestos Similares
Similar Compounds
3-(Amino)-3-(thiophen-2-yl)propan-1-ol: Lacks the methyl group on the amino group.
3-(Methylamino)-3-(furan-2-yl)propan-1-ol: Has a furan ring instead of a thiophene ring.
3-(Methylamino)-3-(phenyl)propan-1-ol: Has a phenyl ring instead of a thiophene ring.
Uniqueness
3-(Methylamino)-3-(thiophen-2-yl)propan-1-ol is unique due to the presence of both the thiophene ring and the methylamino group, which may confer specific chemical reactivity and biological activity not seen in similar compounds.
Propiedades
Fórmula molecular |
C8H13NOS |
|---|---|
Peso molecular |
171.26 g/mol |
Nombre IUPAC |
3-(methylamino)-3-thiophen-2-ylpropan-1-ol |
InChI |
InChI=1S/C8H13NOS/c1-9-7(4-5-10)8-3-2-6-11-8/h2-3,6-7,9-10H,4-5H2,1H3 |
Clave InChI |
ZSOOYOHIAGOBPN-UHFFFAOYSA-N |
SMILES canónico |
CNC(CCO)C1=CC=CS1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



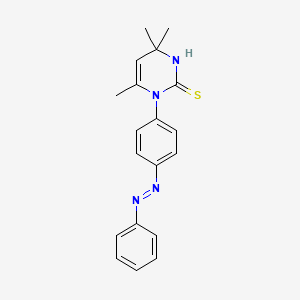

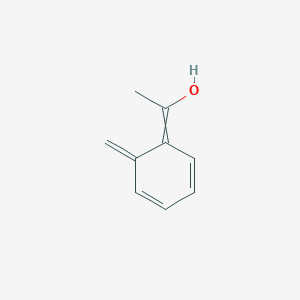
![2-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)benzenamine](/img/structure/B13950644.png)
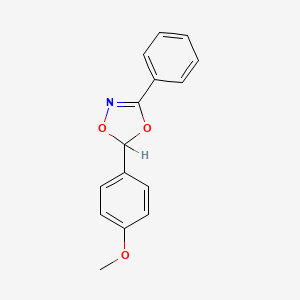
![3-(Piperidin-4-ylmethyl)-3,4-dihydrobenzo[d][1,2,3]triazine](/img/structure/B13950662.png)
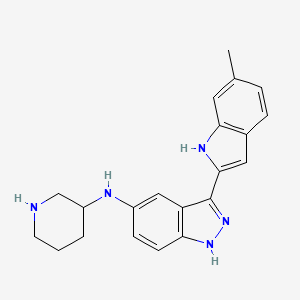
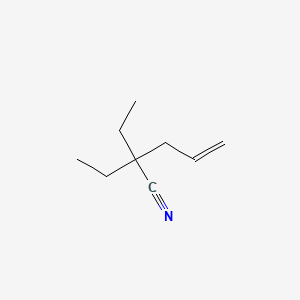
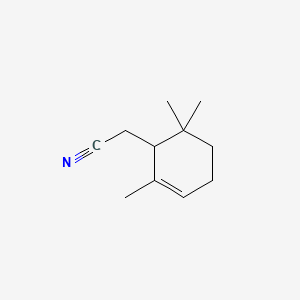
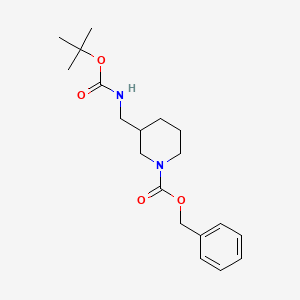

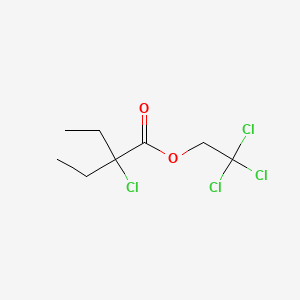
![8-(Bromomethyl)-2-(2-chloroethyl)-2-azaspiro[4.5]decane](/img/structure/B13950697.png)
